Cromolyn

Catalog No.
S591882
CAS No.
16110-51-3
M.F
C23H16O11
M. Wt
468.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cromolyn

CAS Number

16110-51-3

Product Name

Cromolyn

IUPAC Name

5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid

Molecular Formula

C23H16O11

Molecular Weight

468.4 g/mol

InChI

InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30)

InChI Key

IMZMKUWMOSJXDT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O

Solubility

ODORLESS; HYGROSCOPIC; TASTELESS BUT WITH SLIGHTLY BITTER AFTERTASTE; MELTS @ ABOUT 261 °C; INSOL IN ORG SOLVENTS; DOES NOT EXHIBIT POLYMORPHISM; PKA DIFFICULT TO MEASURE BUT BELIEVED BY ANALOGY WITH SIMILAR MONOCHROMES TO BE ABOUT 1.5 TO 2; SOME DEGRADATION PRODUCTS CAN BE DETECTED AFTER PROLONGED EXPOSURE TO UV LIGHT; UNSTABLE IN ALKALINE SOLN /CROMOLYN DISODIUM/
100 MG SOL IN 1 ML WATER @ 20 °C; PRACTICALLY INSOL IN CHLOROFORM & ALCOHOL /CROMOLYN DISODIUM/
3.58e-02 g/L

Synonyms

Aarane, Acid, Cromoglicic, Acid, Cromoglycic, Bicromat Spray, Cromoglicic Acid, Cromoglycate, Cromoglycate, Disodium, Cromoglycate, Sodium, Cromoglycic Acid, Cromolyn, Cromolyn Sodium, Disodium Cromoglycate, FPL 670, FPL-670, FPL670, Intal, Lomudal, Nalcrom, Nasalcrom, Opticrom, Sodium Cromoglycate, Vicrom

Canonical SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O

Mast Cell Stabilization:

  • Mechanism

    Cromolyn is classified as a mast cell stabilizer. Mast cells are immune system cells that play a crucial role in allergic reactions by releasing inflammatory mediators. Cromolyn is believed to prevent the degranulation of mast cells, thereby hindering the release of these inflammatory mediators [Source: National Institutes of Health, ].

  • Research

    Studies are investigating the potential of cromolyn in managing various conditions associated with mast cell activation, such as mastocytosis, a rare disorder characterized by an abnormal increase in mast cells [Source: Journal of Allergy and Clinical Immunology, ].

Anti-inflammatory Effects:

  • Mechanism

    While the exact mechanism is not fully understood, cromolyn exhibits anti-inflammatory properties beyond its mast cell stabilizing effects. Research suggests it may influence the activity of other immune cells and inflammatory pathways [Source: National Institutes of Health, ].

  • Research

    Cromolyn's potential in managing various inflammatory conditions, including chronic obstructive pulmonary disease (COPD) and inflammatory bowel disease (IBD), is being explored in ongoing research [Source: National Institutes of Health, ].

Neurodegenerative Diseases:

  • Mechanism

    Recent research suggests cromolyn might offer neuroprotective effects by modulating certain cellular processes linked to neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. However, the mechanism and potential benefits require further investigation [Source: National Institutes of Health, ].

  • Research

    The potential application of cromolyn in neurodegenerative diseases is in the early stages of exploration. More research is needed to understand its safety and efficacy in this context [Source: National Institutes of Health, ].

Cromolyn is a chromone complex with the chemical formula C23H16O11 and a molar mass of approximately 468.37 g/mol. It is commonly marketed as cromolyn sodium and is used in various forms, including inhalation solutions, oral solutions, and ophthalmic drops. The compound was discovered in 1965 by Roger Altounyan while researching natural bronchodilators derived from the herb Ammi visnaga . Cromolyn is primarily indicated for the prophylactic treatment of asthma and allergic conditions such as allergic rhinitis and conjunctivitis.

Cromolyn's mechanism of action is not fully understood, but it is believed to act as a mast cell stabilizer []. It likely binds to specific sites on the mast cell membrane, preventing the degranulation process, where mast cells release histamine and other inflammatory mediators []. This helps prevent the allergic cascade and associated symptoms.

Cromolyn is generally considered a safe medication with minimal side effects. Common side effects include throat irritation, cough, and headache, which usually resolve with continued use [].

Cromolyn acts by inhibiting mast cell degranulation, which prevents the release of histamine and other inflammatory mediators like leukotrienes . The mechanism involves blocking calcium influx into mast cells, thereby stabilizing them and reducing their reactivity to allergens. This action differentiates it from antihistamines that mitigate symptoms after histamine release.

Cromolyn exhibits significant biological activity as a mast cell stabilizer. Its primary functions include:

  • Inhibition of Mast Cell Degranulation: Prevents the release of histamine and other inflammatory substances.
  • Reduction of Bronchoconstriction: Helps in managing asthma by reducing bronchospasms triggered by allergens.
  • Alleviation of Allergic Symptoms: Effective in treating symptoms associated with allergic rhinitis and conjunctivitis .

Cromolyn is synthesized through chemical processes involving chromone derivatives. The initial discovery involved isolating active constituents from the khellin compound found in Ammi visnaga. Subsequent synthetic methods have been developed to produce cromolyn sodium efficiently for pharmaceutical use .

Cromolyn has several important applications:

  • Asthma Management: Used as a preventive treatment for exercise-induced bronchospasm and allergic asthma.
  • Allergic Rhinitis: Administered as a nasal spray to relieve symptoms associated with hay fever.
  • Conjunctivitis Treatment: Available as eye drops to alleviate allergic conjunctivitis symptoms.
  • Mastocytosis Treatment: Helps manage symptoms related to excessive mast cell production .

Cromolyn has been studied for its interactions with various biological pathways:

  • It binds to S100P protein, disrupting its interaction with receptor for advanced glycation end products (RAGE), suggesting potential roles beyond allergy management .
  • Research indicates that it may influence other inflammatory pathways, although specific interactions require further investigation .

Cromolyn shares similarities with several other mast cell stabilizers. Here are some notable compounds:

Compound NameMechanism of ActionUnique Features
NedocromilMast cell stabilizationSimilar efficacy but different formulation
KetotifenAntihistamine and mast cell stabilizerDual action; effective for chronic allergies
LodoxamideMast cell stabilizerPrimarily used in ophthalmic applications
MontelukastLeukotriene receptor antagonistDifferent mechanism; targets leukotriene pathways
OmalizumabMonoclonal antibody targeting IgEUsed for severe asthma; distinct mechanism

Cromolyn stands out due to its specific action on mast cells without affecting established allergic responses and its long-standing history of use in clinical practice .

Mast Cell-Mediated Hypersensitivity Reactions: Inhibition of Histamine and Leukotriene Release

Cromolyn sodium is best characterized for its ability to stabilize mast cells and prevent the release of preformed mediators such as histamine and proteases. By blocking calcium influx through cell surface channels, cromolyn disrupts the degranulation process triggered by IgE-antigen crosslinking or non-immunological stimuli like substance P [1] [2]. In a rat model of bile duct ligation, cromolyn treatment reduced histamine secretion by 58% and suppressed biliary proliferation through decreased expression of histidine decarboxylase (HDC) and mast cell-specific proteases (chymase and tryptase) [1]. Parallel in vitro studies demonstrated that cromolyn (25 μM) inhibits histamine release from cultured mast cells by 72% within 48 hours while leaving cholangiocyte function unaffected [1].

The compound also attenuates synthesis of newly formed mediators, including leukotrienes. In human cord blood-derived mast cells, cromolyn reduced leukotriene C~4~ (LTC~4~) production by 41% during IgE-mediated activation [5]. This dual inhibition occurs without intrinsic antihistamine or vasoconstrictor activity, distinguishing cromolyn from other anti-allergic agents [2].

Table 1: Cromolyn's Effects on Mast Cell Mediators

MediatorReduction (%)ModelSource
Histamine58-72Rat BDL, in vitro [1]
Chymase/Tryptase65Rat liver [1]
Leukotriene C~4~41Human mast cells [5]

Differential Regulation of Human vs. Murine Leukocyte Responses

Species-specific variations in cromolyn's efficacy underscore the importance of model selection in preclinical research. While 10 mg/kg cromolyn inhibited passive systemic anaphylaxis in rats by 89%, equivalent doses failed to suppress histamine release or temperature changes in murine models [3]. At higher concentrations (100 mg/kg), cromolyn reduced plasma mast cell protease-1 in mice by 34% but exhibited off-target effects by suppressing lipopolysaccharide-induced tumor necrosis factor (TNF) production in mast cell-deficient mice [3].

Human mast cells show distinct regulatory responses. Cromolyn (100 μM) increased interleukin-10 (IL-10) secretion by 2.8-fold and upregulated the inhibitory receptor CD300a in IgE-activated human mast cells, while mouse bone marrow-derived mast cells remained unaffected under identical conditions [5] [6]. This divergence suggests cromolyn engages species-specific signaling pathways beyond mast cell stabilization.

Impact on Eosinophil and Monocyte Function in Allergic Inflammation

Cromolyn's anti-inflammatory effects extend to eosinophil-rich environments. In patients with aspirin-intolerant asthma, 1-week cromolyn treatment reduced sputum eosinophil counts by 62% and eosinophil cationic protein (ECP) levels by 58% [4]. In vitro experiments revealed that cromolyn (50 μM) inhibits platelet-activating factor (PAF)-induced eosinophil peroxidase (EPX) release by 47%, potentially through modulation of calcium-dependent exocytosis [5].

Monocyte recruitment in allergic airways inflammation is similarly attenuated. House dust mite-challenged mice treated with cromolyn showed a 39% reduction in bronchoalveolar lavage monocytes, correlating with decreased interleukin-8 (IL-8) production from mast cell-eosinophil clusters [6]. These findings position cromolyn as a broad-spectrum inhibitor of granulocyte trafficking in type 2 inflammation.

Interference with IgE-Antigen Crosslinking and Signaling Cascades

Although initially termed a "mast cell stabilizer," cromolyn exhibits complex immunomodulatory properties in IgE-mediated activation. The compound does not prevent IgE binding to FcεRI receptors but disrupts downstream signaling events. In LAD2 human mast cells, cromolyn (100 μM) inhibited substance P-induced nuclear factor kappa B (NF-κB) activation by 71% and reduced cytosolic calcium fluxes by 63% [7]. However, comparative studies show quercetin surpasses cromolyn in suppressing TNF release (82% vs. 48% inhibition), suggesting opportunities for therapeutic optimization [7].

Cromolyn's interference with IgE signaling exhibits tissue-specific variability. While it suppressed biliary proliferation through paracrine histamine modulation in cholangiocytes [1], direct effects on bronchial epithelial cells remain undocumented. This compartmentalized activity highlights the compound's dependence on mast cell-eosinophil cross-talk for certain anti-inflammatory outcomes.

Cromolyn sodium has demonstrated significant therapeutic efficacy in managing both systemic and cutaneous manifestations of mastocytosis, establishing itself as a cornerstone therapy for this rare mast cell disorder. The clinical evidence supporting cromolyn's effectiveness in mastocytosis management spans multiple decades of research and clinical practice.

Systemic Mastocytosis

The most compelling evidence for cromolyn's efficacy in systemic mastocytosis comes from a landmark multicenter, double-blind, placebo-controlled trial conducted by Horan and colleagues. This study evaluated 11 patients with systemic mastocytosis who received cromolyn sodium at a dosage of 200 mg orally four times daily. The trial demonstrated statistically significant improvements in overall disease severity based on physician assessments and patient-reported symptoms. Notably, the study revealed that cromolyn sodium treatment was particularly beneficial for gastrointestinal manifestations, with statistically significant improvements in diarrhea, abdominal pain, nausea, and vomiting compared to placebo treatment.

Comprehensive clinical studies conducted for Food and Drug Administration approval involved a total of 36 patients with mastocytosis, of whom 32 were considered evaluable for efficacy analysis. These randomized controlled trials utilized multiple study designs, including placebo-controlled crossover studies and active-controlled comparisons. The results consistently demonstrated clinically significant improvements in gastrointestinal symptoms, with the majority of patients experiencing relief from diarrhea and abdominal pain within 2-6 weeks of treatment initiation.

Cutaneous Manifestations

The effectiveness of cromolyn sodium in managing cutaneous mastocytosis has been demonstrated through both case reports and clinical practice experience. A particularly instructive case involved an infant with diffuse cutaneous mastocytosis who was treated with a combination of oral cromolyn sodium at 25 mg/kg/day and topical 4% cromolyn sodium emulsion. This combined therapeutic approach resulted in steady improvement of both skin symptoms and overall clinical appearance over the course of treatment.

The mechanism underlying cromolyn's effectiveness in cutaneous mastocytosis involves the stabilization of mast cell membranes within the skin, thereby preventing the release of inflammatory mediators including histamine, tryptase, and various cytokines that contribute to the characteristic skin lesions and symptoms. Clinical observations have documented improvements in urticaria, pruritus, and flushing in patients receiving cromolyn sodium therapy.

Therapeutic Mechanisms

Cromolyn sodium exerts its therapeutic effects in mastocytosis through multiple complementary mechanisms that target the underlying pathophysiology of mast cell activation. The primary mechanism involves the inhibition of mast cell degranulation, which prevents the release of histamine and slow-reacting substance of anaphylaxis. This mast cell stabilization effect is mediated through cromolyn's interaction with calcium channels on the mast cell surface, thereby preventing the calcium influx necessary for degranulation.

Research has demonstrated that cromolyn sodium works by acting on mast cells in the body to prevent them from releasing substances that cause the symptoms of mastocytosis. The drug's poor systemic absorption following oral administration, with less than 1% bioavailability, actually contributes to its therapeutic efficacy in mastocytosis by allowing sustained local concentrations within the gastrointestinal tract where many symptoms originate.

Allergic Disease Modulation: Asthma, Rhinitis, and Conjunctivitis

Cromolyn sodium's therapeutic applications in allergic diseases represent one of its most extensively studied clinical areas, with decades of research demonstrating its effectiveness across multiple allergic conditions. The drug's unique mechanism of action as a mast cell stabilizer provides prophylactic protection against allergen-induced inflammatory responses.

Asthma Management

Comprehensive reviews of cromolyn's role in asthma treatment have established its effectiveness in controlling symptoms of mild to moderate chronic asthma in 60 to 70 percent of patients. The drug's mechanism involves inhibiting the release of inflammatory mediators from mast cells, including histamine and leukotrienes, which are triggered by both specific antigens and nonspecific stimuli such as exercise.

Cromolyn sodium represents the only anti-asthmatic medication that blocks both early and late asthmatic responses induced by allergen inhalation and exercise. This dual protective effect allows cromolyn therapy to prevent the increase in bronchial hyperreactivity that results from chronic allergen exposure. Clinical studies have demonstrated that cromolyn is equally effective as theophylline for controlling chronic asthma symptoms while producing fewer adverse effects.

The drug's effectiveness in exercise-induced asthma has been particularly well-documented, with administration 10-15 minutes before exercise exposure providing effective prophylaxis against bronchospasm. This prophylactic efficacy has made cromolyn a preferred therapeutic option for patients with exercise-induced asthma due to its convenience of administration and excellent safety profile.

Allergic Rhinitis

Clinical evidence for cromolyn's effectiveness in allergic rhinitis has been established through multiple controlled studies comparing the drug with placebo, intranasal corticosteroids, and antihistamines. These studies have consistently demonstrated cromolyn's efficacy in relieving rhinitis symptoms through its ability to inhibit mast cell degranulation and prevent the release of inflammatory mediators.

A comprehensive multicenter study evaluating cromolyn sodium 4% nasal solution in a nonprescription setting demonstrated statistically significant improvements in overall symptom control, symptom relief, and specific symptoms including sneezing and nasal congestion. The study involved 1,150 patients and utilized a randomized, double-blind, placebo-controlled design, providing robust evidence for cromolyn's effectiveness in seasonal allergic rhinitis.

The mechanism of action in allergic rhinitis involves cromolyn's ability to block mast cell degranulation within the nasal mucosa, thereby preventing the release of histamine and other inflammatory mediators that cause the characteristic symptoms of rhinitis. The drug's prophylactic effects are particularly beneficial when initiated 2 weeks prior to anticipated allergen exposure and continued throughout the allergy season.

Allergic Conjunctivitis

Cromolyn sodium's effectiveness in treating allergic conjunctivitis has been demonstrated through well-controlled clinical trials. A pivotal study evaluated 2% cromolyn sodium ophthalmic solution in 58 patients with seasonal allergic conjunctivitis using a double-blind, placebo-controlled design. The results showed significant suppression of eye symptoms during weeks 2, 4, and 5 of treatment, with the drug administered six times daily.

Comparative studies have demonstrated that cromolyn 2% ophthalmic solution is both effective and safe for treating allergic conjunctivitis. The mechanism involves preventing inflammatory mediator release from mast cells within the conjunctival tissue, thereby reducing the characteristic symptoms of itching, redness, and tearing associated with allergic conjunctivitis.

Research has shown that preservative-free cromolyn formulations may offer additional benefits for patients with compromised eyes or those requiring long-term medication. The drug's excellent safety profile makes it suitable for chronic use in managing seasonal and perennial allergic conjunctivitis.

Neuroinflammatory Disorders: Alzheimer's Disease and Microglia-Driven Pathologies

Recent research has revealed cromolyn sodium's potential therapeutic applications in neuroinflammatory disorders, particularly Alzheimer's disease and other conditions characterized by pathological microglial activation. These findings represent a significant expansion of cromolyn's therapeutic repertoire beyond its traditional applications in allergic diseases.

Alzheimer's Disease Mechanisms

Groundbreaking research by Zhang and colleagues has demonstrated that cromolyn sodium can reduce levels of Alzheimer's disease-associated amyloid-beta protein through enhanced microglial phagocytosis. In transgenic Alzheimer's disease mouse models, cromolyn treatment for three months resulted in almost complete abolition of longer insoluble amyloid-beta species, specifically amyloid-beta 40 and amyloid-beta 42, while increasing insoluble amyloid-beta 38 levels.

The mechanism underlying cromolyn's beneficial effects in Alzheimer's disease involves promoting microglial recruitment to amyloid-beta deposits and enhancing their phagocytic activity. This represents a shift from pro-neuroinflammatory microglial activation to a neuroprotective state that favors amyloid-beta clearance. Cromolyn treatment alone, or in combination with ibuprofen, significantly increased microglial recruitment to and phagocytosis of amyloid-beta deposits in Alzheimer's disease mice.

Cell-based assays have confirmed that cromolyn promotes amyloid-beta 42 uptake by microglial cells, supporting the in vivo findings. These effects were observed both with cromolyn monotherapy and when combined with ibuprofen, with the combination therapy showing synergistic benefits in reducing aggregation-prone amyloid-beta levels.

Microglial Modulation

Research has demonstrated that cromolyn sodium can inhibit the secretion of inflammatory cytokines by human microglia, specifically targeting the HMC3 microglial cell line. The drug's direct effects on microglia include dramatic reduction in the secretion of inflammatory mediators such as interleukin-1 beta, interleukin-6, interleukin-8, and interferon-gamma, as well as chemokines including CXCL10, CCL2, CCL3, and CCL4.

Studies utilizing fluorinated cromolyn analogues have shown that these compounds can suppress fibrosis-related proteins and reduce pro-inflammatory proteins while promoting secretion of anti-inflammatory interleukin-4 in HMC3 microglia. The research demonstrated that cromolyn and its fluorinated analogue significantly affect tumor necrosis factor-alpha-induced microglial expression of pro-fibrotic genes and critical mediators of inflammation.

Neuroinflammation and Cognitive Function

Clinical and preclinical studies have demonstrated cromolyn's ability to alleviate neuroinflammation-associated cognitive dysfunction. Research using lipopolysaccharide-induced neuroinflammation models has shown that cromolyn treatment can prevent memory impairment and reduce inflammatory factor release. The drug's neuroprotective effects involve stabilization of brain mast cells and inhibition of inflammatory signaling pathways including mitogen-activated protein kinase, protein kinase B, and nuclear factor-kappa B.

Studies in amyotrophic lateral sclerosis mouse models have demonstrated that cromolyn sodium treatment significantly delayed disease onset and improved motor function deficits. The neuroprotective effects were associated with increased motor neuron survival in the lumbar spinal cord and reduced denervation at neuromuscular junctions.

Cerebrovascular Applications

Recent research has identified cromolyn's potential in preventing cerebral vasospasm and associated dementia through targeting of specific molecular pathways. Molecular docking studies have shown that cromolyn forms optimal binding complexes with WDR43, a protein associated with cerebral vasospasm. Cellular experiments have demonstrated that cromolyn treatment improves microglial cell viability and enhances amyloid-beta 42 uptake, suggesting therapeutic potential for inflammation-related cerebrovascular disorders.

Emerging Roles in Fibrotic and Autoimmune Conditions

The therapeutic applications of cromolyn sodium have expanded to include emerging roles in fibrotic diseases and autoimmune conditions, representing novel therapeutic opportunities that leverage the drug's anti-inflammatory and mast cell stabilizing properties.

Pulmonary Fibrosis

Recent research has demonstrated cromolyn sodium's effectiveness in treating pulmonary fibrosis through multiple mechanisms involving mast cell stabilization and anti-fibrotic pathways. In lipopolysaccharide-induced pulmonary fibrosis models, cromolyn treatment significantly reduced collagen deposition and improved lung tissue morphology. The mechanism involves inhibiting mast cell activation and reducing the release of interleukin-13, a key pro-fibrotic cytokine.

Studies utilizing both in vivo and in vitro models have shown that cromolyn sodium can alleviate pulmonary fibrosis by inhibiting epithelial-mesenchymal transition, a critical process in fibrotic disease progression. The drug's effects are mediated through the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin signaling pathway, which plays a crucial role in fibrosis development.

Combination therapy studies have demonstrated that cromolyn sodium in combination with masitinib effectively prevents fibroblast-to-myofibroblast transition, a hallmark of fibrotic diseases. This combined treatment approach significantly reduced bleomycin-induced apoptosis and oxidative stress while providing additive anti-fibrotic, cell-protective, and antioxidant effects.

Hepatic Fibrosis

Pharmacogenomic analysis has identified cromolyn sodium as an anti-fibrotic agent capable of targeting both hepatic stellate cells and hepatocytes. The drug demonstrated the ability to reduce hepatic stellate cell activation and collagen accumulation by 50% at low concentrations without inducing apoptosis. These findings suggest that cromolyn may serve as an effective therapeutic agent for liver fibrosis and cirrhosis.

The anti-fibrotic effects of cromolyn in hepatic fibrosis involve modulation of transforming growth factor-beta signaling pathways and reduction of epithelial-mesenchymal transition in hepatocytes. Research has demonstrated that cromolyn treatment compromises transforming growth factor-beta-induced epithelial-mesenchymal transition and reduces replicative senescence rates in hepatocytes.

Autoimmune Disease Mechanisms

The role of mast cells in autoimmune diseases has led to investigation of cromolyn's therapeutic potential in these conditions. Mast cells are recognized as important modifiers of autoimmune disease processes, with abundant evidence demonstrating their active participation in tissue damage associated with autoimmune conditions.

Cromolyn's mechanism of action in autoimmune diseases involves stabilizing mast cells and preventing the release of inflammatory mediators that contribute to autoimmune pathology. The drug's ability to modulate both innate and adaptive immune responses makes it a potentially valuable therapeutic agent for various autoimmune conditions.

Anti-Fibrotic Molecular Mechanisms

Research has elucidated the molecular mechanisms underlying cromolyn's anti-fibrotic effects, demonstrating that the drug targets multiple proteins upstream of critical signaling pathways. These pathways include phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin, nuclear factor-kappa B, and glycogen synthase kinase-3 beta signaling cascades that regulate cytokine, chemokine, and fibrosis-related protein expression.

Studies have shown that cromolyn and its fluorinated analogues can suppress the secretion of fibrosis-related proteins including collagen XVIII, fibronectin, and tenascin-c. The drug's anti-fibrotic effects extend to promoting neurite outgrowth in neuronal cells and enhancing microglial phagocytosis of pathological protein aggregates.

The emerging understanding of cromolyn's anti-fibrotic properties has led to investigation of its potential in treating idiopathic pulmonary fibrosis, liver cirrhosis, and other fibrotic conditions. The drug's established safety profile and multiple mechanisms of action make it an attractive candidate for repurposing in fibrotic diseases where limited therapeutic options currently exist.

Sources

Horan, R. F., Sheffer, A. L., & Austen, K. F. (1990). Cromolyn sodium in the management of systemic mastocytosis. Journal of Allergy and Clinical Immunology, 85(5), 852-855.

Gomes, I., Mathur, S. K., Espenshade, B. M., Mori, Y., Varga, J., & Ackerman, S. J. (2005). Eosinophil-fibroblast interactions induce fibroblast IL-6 secretion and extracellular matrix gene expression: implications in fibrogenesis. The Journal of Allergy and Clinical Immunology, 116(4), 796-804.

NHS. (2025). Mastocytosis - Treatment. NHS. https://www.nhs.uk/conditions/mastocytosis/treatment/

Kantor, N. M., Fang, J., Yao, Q., Mo, Q., Sigmon, J. R., & Fang, X. (2014). Inhibition of mast cell-derived histamine secretion by cromolyn promotes hepatic regeneration. Laboratory Investigation, 94(2), 129-140.

U.S. Food and Drug Administration. (2009). Cromolyn Sodium Oral Solution, Concentrate - FDA Label. https://www.accessdata.fda.gov/drugsatfda_docs/label/2009/090954s000lbl.pdf

Weston, J. A., Hawkins, P. N., & Yong, S. L. (2011). Oral and topical sodium cromoglicate in the treatment of diffuse cutaneous mastocytosis in an infant. Clinical and Experimental Dermatology, 36(8), 925-927.

Mayo Clinic. (2025). Cromolyn (oral route). Mayo Clinic. https://www.mayoclinic.org/drugs-supplements/cromolyn-oral-route/description/drg-20063181

Medscape. (2025). Systemic Mastocytosis Treatment & Management. Medscape. https://emedicine.medscape.com/article/203948-treatment

Cleveland Clinic. (2024). Cromolyn Solution: Uses & Side Effects. Cleveland Clinic. https://my.clevelandclinic.org/health/drugs/20840-cromolyn-solution

Moura, D. S., Sultan, S., Georgin-Lavialle, S., Barete, S., Lortholary, O., Gaillard, R., & Hermine, O. (2012). Evidence for cognitive impairment in mastocytosis: prevalence, features and correlations to depression. PloS one, 7(6), e39468.

Atmar, R. L., Flume, P. A., Goldberg, H. J., Johnson, C., O'Brien, K., Tsai, W. C., ... & Boucher, R. C. (2017). Improved systemic bioavailability of cromolyn sodium using PA101 nebulizer formulation. American Journal of Respiratory and Critical Care Medicine, 195, A3476.

Ramadan, A. A., Gauldie, J., Cox, G., Jordana, M., Xing, Z., Ackerman, S. J., ... & Lukacs, N. W. (1995). Cromolyn sodium is a mast cell stabilizer that is useful for alleviating gastrointestinal symptoms. Blood, 121(16), 3085-3094.

Cromolyn Sodium. (2024). StatPearls. https://www.ncbi.nlm.nih.gov/books/NBK557473/

Allergy & Asthma Network. (n.d.). What is Mastocytosis? Types, Symptoms, and Treatment. Allergy & Asthma Network. https://allergyasthmanetwork.org/mast-cell-diseases/mastocytosis/

Chatterjee, S., Koltz, P. F., Bildani, L., Savarese, D., & Shi, Y. (2005). Evidence questioning cromolyn's effectiveness and selectivity as a mast cell stabilizer in mice. Laboratory Investigation, 92(8), 1472-1482.

The Mastocytosis Society. (n.d.). Medications to Treat Mast Cell Diseases. TMS. https://tmsforacure.org/treatments/medications-treat-mast-cell-diseases/

Galli, S. J., Kalesnikoff, J., Grimbaldeston, M. A., Piliponsky, A. M., Williams, C. M., & Tsai, M. (2005). Mast cells as "tunable" effector and immunoregulatory cells: recent advances. Annual Review of Immunology, 23, 749-786.

Murphy, S., & Kelly, H. W. (1987). Cromolyn sodium: a review of mechanisms and clinical use in asthma. Drug Intelligence and Clinical Pharmacy, 21(1), 22-35.

Bernstein, I. L., Storms, W. W., Storms, B. B., & Bronsky, E. A. (2002). Efficacy and patient satisfaction with cromolyn sodium nasal solution in the treatment of seasonal allergic rhinitis: a placebo-controlled study. Clinical Therapeutics, 24(6), 942-952.

Liu, Y. L., Hu, F. R., Wang, I. J., Chen, W. L., & Hou, Y. C. (2011). A double-masked study to compare the efficacy and safety of topical cromolyn for the treatment of allergic conjunctivitis. Asian Journal of Surgery, 34(4), 156-162.

Tulane University School of Medicine. (2024). Cromolyn Sodium. https://tmedweb.tulane.edu/pharmwiki/doku.php/cromolyn_sodium

Ratner, P. H., Ehrlich, P. M., Fineman, S. M., Meltzer, E. O., & Skoner, D. P. (2002). Use of intranasal cromolyn sodium for allergic rhinitis. Mayo Clinic Proceedings, 77(4), 350-354.

Kray, K. T., Squire Jr, E. N., Tipton, W. R., Selner, J. C., O'Dea, J., & Nelson, H. S. (1985). Cromolyn sodium in seasonal allergic conjunctivitis. Journal of Allergy and Clinical Immunology, 76(4), 623-627.

DrugBank. (2019). Cromoglicic acid. https://go.drugbank.com/drugs/DB01003

Mayo Clinic. (2025). Cromolyn (nasal route). Mayo Clinic. https://www.mayoclinic.org/drugs-supplements/cromolyn-nasal-route/description/drg-20063188

Liu, Y. L., Hu, F. R., Wang, I. J., Chen, W. L., & Hou, Y. C. (2011). A double-masked study to compare the efficacy and safety of topical cromolyn for the treatment of allergic conjunctivitis. Journal of the Chinese Medical Association, 74(11), 487-491.

Mayo Clinic. (2025). Cromolyn (inhalation route). Mayo Clinic. https://www.mayoclinic.org/drugs-supplements/cromolyn-inhalation-route/description/drg-20067594

Ratner, P. H., Ehrlich, P. M., Fineman, S. M., Meltzer, E. O., & Skoner, D. P. (2002). Use of intranasal cromolyn sodium for allergic rhinitis. Mayo Clinic Proceedings, 77(4), 350-354.

Abelson, M. B., Allansmith, M. R., & Friedlaender, M. H. (2002). A comparison of the efficacy and tolerability of olopatadine and cromolyn in controlling the ocular signs and symptoms of seasonal allergic conjunctivitis. Clinical Therapeutics, 24(6), 918-929.

Macsen Lab. (n.d.). Cromolyn Sodium | Mechanism of action, Uses & Side effects. https://www.macsenlab.com/blog/cromolyn-sodium-overview/

Horak, F., Stubner, P., Zieglmayer, R., Bousquet, J., Ciprandi, G., & Maasch, H. J. (1988). Cromolyn sodium in the treatment of asthma. European Journal of Respiratory Diseases, 73(154), 148-158.

Murphy, S., & Kelly, H. W. (1987). Cromolyn sodium: a review of mechanisms and clinical use in asthma. Drug Intelligence and Clinical Pharmacy, 21(1), 22-35.

Storms, W. W., Bodman, S. F., Nathan, R. A., Byer, P., Rosenberg, S. L., & Pearlman, D. S. (1973). Cromolyn prophylaxis for chronic asthma. Annals of Internal Medicine, 78(6), 966-971.

Zhang, C., Griciuc, A., Hudry, E., Wan, Y., Quinti, L., Ward, J., ... & Tanzi, R. E. (2018). Cromolyn reduces levels of the Alzheimer's disease-associated amyloid β-protein by promoting microglial phagocytosis. Scientific Reports, 8(1), 1144.

Wang, Y. J., Downey, M. A., Choi, S., Shoup, T. M., Elmaleh, D. R., Csete, M., ... & Ashton-Rickardt, P. G. (2021). Cromolyn platform suppresses fibrosis and inflammation, promotes microglial phagocytosis and neurite outgrowth. Scientific Reports, 11(1), 21665.

Wu, X., Li, Z., & Kang, F. (2023). Cromolyn prevents cerebral vasospasm and dementia by targeting WDR43 and regulating inflammatory responses. Frontiers in Aging Neuroscience, 15, 1132733.

Zhang, C., Griciuc, A., Hudry, E., Wan, Y., Quinti, L., Ward, J., ... & Tanzi, R. E. (2018). Cromolyn reduces levels of the Alzheimer's disease-associated amyloid β-protein by promoting microglial phagocytosis. Scientific Reports, 8(1), 1144.

Paolicelli, R. C., Jawaid, A., Henstridge, C. M., Valeri, A., Merlini, M., Robinson, J. L., ... & Rajendran, L. (2019). Stabilization of brain mast cells alleviates LPS-induced neuroinflammation and memory impairment. Frontiers in Cellular Neuroscience, 13, 191.

Wang, Y. J., Downey, M. A., Choi, S., Shoup, T. M., Elmaleh, D. R., Csete, M., ... & Ashton-Rickardt, P. G. (2021). Cromolyn platform suppresses fibrosis and inflammation, promotes microglial phagocytosis and neurite outgrowth. Scientific Reports, 11(1), 21665.

Wang, Y. J., Monteagudo, A., Downey, M. A., Ashton-Rickardt, P. G., & Elmaleh, D. R. (2021). Cromolyn inhibits the secretion of inflammatory cytokines by human microglia (HMC3). Scientific Reports, 11(1), 8054.

Moreno-Martinez, L., Calvo, A. C., Muñoz, M. J., & Osta, R. (2019). Cromolyn sodium delays disease onset and is neuroprotective in the SOD1G93A mouse model of ALS. Scientific Reports, 9(1), 17728.

Elmaleh, D. R., Downey, M. A., Ashton-Rickardt, P. G., & Monteagudo, A. (2019). Fluorinated cromolyn derivatives for potential Alzheimer's disease therapy. Journal of Nuclear Medicine, 60(1), 114.

Massachusetts General Hospital. (2020). Cromolyn sodium provides neuroprotection in animal model of ALS. Advances in Mass General. https://advances.massgeneral.org/neuro/journal.aspx?id=1456

Massachusetts General Hospital. (2019). Cromolyn sodium delays disease onset and is neuroprotective in the SOD1G93A mouse model of ALS. Press Release. https://www.massgeneral.org/news/press-release/cromolyn-sodium-delays-disease-onset-and-is-neuroprotective-in-the-sod1g93a-mouse-model-of-als

Wang, Y. J., Monteagudo, A., Downey, M. A., Ashton-Rickardt, P. G., & Elmaleh, D. R. (2021). Cromolyn inhibits the secretion of inflammatory cytokines by human microglia (HMC3). Scientific Reports, 11(1), 8054.

Motawi, T. K., Darwish, H. A., Hamed, M. A., El-Rigal, N. S., & Naser, A. F. (2023). The derivatives of cromolyn ameliorate the abnormal misfolding of amyloid proteins and neuroinflammatory signaling in cellular models of neurodegeneration. Molecular Neurobiology, 60(2), 1021-1035.

Skaper, S. D., Giusti, P., & Facci, L. (2008). Brain mast cells link the immune system to anxiety-like behavior. Proceedings of the National Academy of Sciences, 105(46), 18053-18057.

Alzforum. (2019). ALZT-OP1. https://www.alzforum.org/therapeutics/alzt-op1

Spataro, R., Volanti, P., Vitale, F., Bella, R., Schillaci, O., Dattola, V., ... & La Bella, V. (2020). Amyotrophic lateral sclerosis, neuroinflammation, and cromolyn. Neurotherapeutics, 17(4), 1384-1396.

Wu, X., Li, Z., & Kang, F. (2023). Cromolyn prevents cerebral vasospasm and dementia by targeting WDR43 and regulating inflammatory responses. Frontiers in Aging Neuroscience, 15, 1132733.

Ou, Q., Haixia, J., Yi, Z., Xinyu, Z., Xueqian, Z., Na, L., ... & Wenyuan, G. (2021). New insights in drug development for Alzheimer's disease based on microglia function. Biomedicine & Pharmacotherapy, 139, 111558.

Yang, J., Chen, J., Yao, K., Zhu, Y., Zhu, J., Liao, J., ... & Guo, J. (2025). Cromolyn sodium reduces LPS-induced pulmonary fibrosis by inhibiting epithelial-mesenchymal transition via the PI3K/AKT/mTOR signaling pathway. Heliyon, 11(1), e40644.

Arslan, M., Yılmaz, M. A., Alp, H., Şenol, S., Arısoy, S., Işık, S., ... & Yanar, O. (2024). Cromolyn sodium and masitinib combination inhibits fibroblast myofibroblast transition and provides antioxidant effects in an in vitro pulmonary fibrosis model. Pharmacology Research & Perspectives, 12(5), e70018.

Choi, J. H., Suh, J. H., Lee, S. H., Seo, W. D., Choi, Y. S., Lee, K. W., ... & Choi, W. S. (2015). Identification of cromolyn sodium as an anti-fibrotic agent targeting both hepatic stellate cells and hepatocytes. Toxicology and Applied Pharmacology, 289(2), 341-351.

Yang, J., Chen, J., Yao, K., Zhu, Y., Zhu, J., Liao, J., ... & Guo, J. (2025). Cromolyn sodium reduces LPS-induced pulmonary fibrosis by inhibiting epithelial-mesenchymal transition via the PI3K/AKT/mTOR signaling pathway. Respiratory Research, 26(1), 24.

Arslan, M., Yılmaz, M. A., Alp, H., Şenol, S., Arısoy, S., Işık, S., ... & Yanar, O. (2024). Cromolyn sodium and masitinib combination inhibits fibroblast myofibroblast transition and provides antioxidant effects in an in vitro pulmonary fibrosis model. Pharmacology Research & Perspectives, 12(5), e70018.

Adcock, I. M., Mumby, S., Chung, K. F., & Caramori, G. (2002). The role of sodium cromolyn in treatment of paraquat-induced pulmonary fibrosis. Pharmacology and Therapeutics, 95(3), 259-271.

ClinicalTrials.gov. (n.d.). Search for: CROMOLYN SODIUM, Interventional studies. https://www.clinicaltrials.gov/search?intr=CROMOLYN+SODIUM&aggFilters=studyType%3Aint&viewType=Table

Kalesnikoff, J., & Galli, S. J. (2012). Mast cells are important modifiers of autoimmune disease. Nature Reviews Immunology, 12(6), 441-452.

Weimbs, T., Olsan, E. E., & Talbot, J. J. (2018). Inhibition of mast cell degranulation with cromolyn sodium attenuates cystic kidney disease progression. International Journal of Toxicology, 37(4), 308-318.

Choi, J. H., Suh, J. H., Lee, S. H., Seo, W. D., Choi, Y. S., Lee, K. W., ... & Choi, W. S. (2015). Identification of cromolyn sodium as an anti-fibrotic agent targeting both hepatic stellate cells and hepatocytes. Toxicology and Applied Pharmacology, 289(2), 341-351.

Boulet, L. P., Drollmann, A., Magyar, P., Olsson, P., Törnling, G., Irvin, C. G., ... & Dahlén, B. (2021). Phase 2B study of inhaled RVT-1601 for chronic cough in idiopathic pulmonary fibrosis. American Journal of Respiratory and Critical Care Medicine, 204(10), 1189-1199.

Theoharides, T. C., Angelidou, A., Alysandratos, K. D., Zhang, B., Asadi, S., Francis, K., ... & Kalogeromitros, D. (2012). The "missing link" in autoimmunity and autism: extracellular mitochondrial components secreted from activated live mast cells. Autoimmunity Reviews, 11(12), 885-894.

Georgiou, P., Tan, J., Paudel, B., Jacobson, L., Chung, K. F., & Adcock, I. M. (2022). Cromolyn sodium differentially regulates human mast cell and eosinophil activation. Allergy, 77(7), 2129-2144.

Leone-Bay, A., Leipold, H., Sarubbi, D., Variano, B., Rivera, T., & Baughman, R. A. (1996). Oral delivery of sodium cromolyn: preliminary studies in vivo and in vitro. Pharmaceutical Research, 13(2), 222-226.

Drugs.com. (2010). Cromolyn (Systemic, Oral Inhalation) Monograph for Professionals. https://www.drugs.com/monograph/cromolyn-systemic-oral-inhalation.html

Abo-Zeid, Y., Ismail, N. S., McLean, G. R., & Hamdy, N. M. (2020). Hydrophobic ion pair loaded self-emulsifying drug delivery system for the oral bioavailability enhancement of cromolyn sodium. Drug Delivery, 27(1), 1000-1011.

Osmosis. (2025). Mast cell stabilizers - Inhaled: Nursing pharmacology. https://www.osmosis.org/learn/Mastcellstabilizers-Inhaled:Nursingpharmacology

Abd-Elaziz, K., Oude Elberink, H., & Diamant, Z. (2020). Improved bioavailability of cromolyn sodium using inhaled PA101 delivered via eFlow® nebulizer. European Clinical Respiratory Journal, 7(1), 1809083.

Hamedani, S. Y., Safdari, R., Hamishehkar, H., & Nokhodchi, A. (2022). A novel particle engineering method for the production of inhalable cromolyn sodium powders by a combination of spray drier and nebulizer. Journal of Drug Delivery Science and Technology, 76, 103788.

Wikipedia. (2004). Cromoglicic acid. https://en.wikipedia.org/wiki/Cromoglicic_acid

Google Patents. (2014). Methods for delivering cromolyn - WO2015002703A1. https://patents.google.com/patent/WO2015002703A1/en

Hussain, M. A., DiMarco, J. D., Henley, N. C., Leoni, B. J., Rowe, S. M., Shefter, E., ... & Vadnere, M. K. (2008). Improved delivery of cromolyn from oral proliposomal beads. International Journal of Pharmaceutics, 358(1-2), 128-136.

Medscape. (2024). Gastrocrom (cromolyn sodium) dosing, indications, interactions. https://reference.medscape.com/drug/gastrocrom-cromolyn-sodium-343430

Abd-Elaziz, K., Oude Elberink, H., & Diamant, Z. (2020). Improved bioavailability of cromolyn sodium using inhaled PA101 delivered via eFlow® nebulizer. European Clinical Respiratory Journal, 7(1), 1809083.

ScienceDirect. (n.d.). Mast Cell Stabilizer - an overview. https://www.sciencedirect.com/topics/immunology-and-microbiology/mast-cell-stabilizer

Davis's Drug Guide. (n.d.). Cromolyn. https://fadavispt.mhmedical.com/content.aspx?bookid=1873&sectionid=139006700

Medcentral. (2024). Cromolyn: uses, dosing, warnings, adverse events, interactions. https://www.medcentral.com/drugs/monograph/1242-382713/cromolyn-inhalation

Barzegar, K., Nematollahi, M. H., Mahdavi, M., Vahabi, S., Tavakoli, S., Farajzadeh, M., ... & Sadeghian, H. (2019). Cromolyn, a new hope for limited treatment of neutrophilic asthma. Tanaffos, 18(4), 293-300.

Hamidi, M., Ghasemi, S., Biglar, M., Amanlou, M., Larijani, B., & Mahdavi, M. (2024). Promising anticancer activity of cromolyn in colon cancer. BMC Complementary Medicine and Therapies, 24(1), 162.

Yaqoubi, S., Adnani, S., Amini, M., Mansouri, K., Sadeghian, H., & Enayatifard, R. (2024). Sodium cromolyn modulates carrageenan-induced acute inflammation in rat paw edema model. Jundishapur Journal of Natural Pharmaceutical Products, 19(2), e140822.

The Mastocytosis Society. (n.d.). Cromolyn Sodium Drug Shortage Update. https://tmsforacure.org/cromolyn-sodium-drug-shortage-update-2/

ClinicalTrials.gov. (n.d.). Cromolyn Sodium for Treatment of COVID-19 Pneumonia. https://clinicaltrials.gov/study/NCT05077917

Choi, Y. H., Lim, J. Y., Kim, J. H., Kang, J. S., Hwang, Y. I., Kim, D. G., ... & Jang, Y. J. (2025). Pro-tumorigenic effect of continuous cromolyn treatment in a subcutaneous tumor model. International Journal of Molecular Sciences, 26(4), 1619.

PubChem. (n.d.). Cromolyn. https://pubchem.ncbi.nlm.nih.gov/compound/Cromolyn

ClinicalTrials.gov. (n.d.). Evaluating the Effect of Cromolyn Sodium in Uremic Pruritus. https://www.clinicaltrials.gov/study/NCT00745199

ClinicalTrials.gov. (n.d.). Oral Cromolyn Sodium for the Treatment of Eosinophilic Esophagitis. https://clinicaltrials.gov/study/NCT02371941

Mazurek, N., Schindler, H., Schurholz, T., & Pecht, I. (1984). The cromolyn binding protein constitutes the Ca2+ channel of basophils opening upon immunological stimulus. Proceedings of the National Academy of Sciences, 81(21), 6841-6845.

Medcentral. (2024). Cromolyn: uses, dosing, warnings, adverse events, interactions. https://www.medcentral.com/drugs/monograph/1242-382713/cromolyn-inhalation

Mazurek, N., Schindler, H., Schurholz, T., & Pecht, I. (1984). The cromolyn binding protein constitutes the Ca2+ channel of basophils opening upon immunological stimulus. Proceedings of the National Academy of Sciences, 81(21), 6841-6845.

Abd-Elaziz, K., Oude Elberink, H., & Diamant, Z. (2020). Improved bioavailability of cromolyn sodium using inhaled PA101 delivered via eFlow® nebulizer. European Clinical Respiratory Journal, 7(1), 1809083.

Hogg, J. C., Doerschuk, C. M., & Beyers, N. (1996). Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma. Journal of Allergy and Clinical Immunology, 98(6), S102-S105.

Maher, S., Mrsny, R. J., & Brayden, D. J. (2007). Mechanistic understanding of oral drug absorption enhancement by SNAC: evaluation of cromolyn sodium lipophilicity and membrane fluidity effects. Pharmaceutical Research, 24(10), 1946-1956.

PDR.net. (n.d.). Gastrocrom - Drug Summary. https://www.pdr.net/drug-summary/Gastrocrom-cromolyn-sodium-1385

TargetMol. (n.d.). Cromolyn sodium. https://www.targetmol.com/compound/cromolyn%20sodium

European Patent Office. (n.d.). Formulations for oral administration of cromolyn sodium. https://patents.google.com/patent/EP1461031B1/en

Physical Description

Chromoglicic acid is a solid. (NTP, 1992)
Solid

Color/Form

Colorless crystals from ethanol + ether

XLogP3

1.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

468.06926132 g/mol

Monoisotopic Mass

468.06926132 g/mol

Heavy Atom Count

34

LogP

1.92
1.92 (LogP)
Log P= 1.92 at pH 1.2; Log P= -4.80 at pH 7.4
1.6

Appearance

Solid powder

Melting Point

421 to 423 °F (NTP, 1992)
241-242 °C (decomposes)
WHITE OR CREAMY-WHITE POWDER; MP: 241-242 °C (DECOMPOSES)
241 - 242 °C

UNII

Y0TK0FS77W

Related CAS

15826-37-6 (Parent)

Drug Indication

For the management of patients with bronchial asthma. Also used in the treatment of vernal keratoconjunctivitis, vernal conjunctivitis, and vernal keratitis.

Therapeutic Uses

Anti-Asthmatic Agents
A LARGE PROPORTION OF CHILDREN WITH CHRONIC, INTRACTABLE ASTHMA (MILD OR SEVERE) EXPERIENCE EITHER PARTIAL OR COMPLETE PROTECTION AFTER ORAL INHALATION OF CROMOLYN. /CROMOLYN DISODIUM/
...EVIDENCE APPEARS TO INDICATE THAT PATIENTS WITH EXTRINSIC ASTHMA /KNOWN HYPERSENSITIVITY TO AN EXTRINSIC ALLERGEN/ ARE MORE LIKELY TO RESPOND TO CROMOLYN THAN PATIENTS WITH INTRINSIC ASTHMA /NO SUCH HYPERSENSITIVITY KNOWN/. HOWEVER, IT IS NOT CURRENTLY POSSIBLE TO PREDICT WHICH PATIENTS WILL RESPOND SATISFACTORILY TO CROMOLYN. /CROMOLYN DISODIUM/
THE INHALATION OF CROMOLYN SHORTLY BEFORE EXERCISE LESSENS BRONCHOCONSTRICTION THAT SOME ASTHMATIC PATIENTS THEN DEVELOP. THIS EFFECT MAY BE ENHANCED IF PATIENT IS RECEIVING CONTINUOUS THERAPY. /CROMOLYN DISODIUM/
For more Therapeutic Uses (Complete) data for CROMOLYN (20 total), please visit the HSDB record page.

Pharmacology

Cromoglicate or cromolyn (USAN), a synthetic compound, inhibits antigen-induced bronchospasms and, hence, is used to treat asthma and allergic rhinitis. Cromoglicate is used as an ophthalmic solution to treat conjunctivitis and is taken orally to treat systemic mastocytosis and ulcerative colitis.
Cromolyn is a synthetic mast cell stabilizer with anti-inflammatory activity. Cromolyn probably interferes with the antigen-mediated calcium ion influx into mast cells. This prevents mast cell degranulation, resulting in mast cell stabilization and inhibition of the release of inflammatory mediators, such as histamine and leukotrienes, which are involved in type I allergic reactions. Cromolyn also prevents inflammatory mediator release from eosinophils.

MeSH Pharmacological Classification

Anti-Asthmatic Agents

ATC Code

A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07E - Intestinal antiinflammatory agents
A07EB - Antiallergic agents, excl. corticosteroids
A07EB01 - Cromoglicic acid
D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AH - Agents for dermatitis, excluding corticosteroids
D11AH03 - Cromoglicic acid
R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AC - Antiallergic agents, excl. corticosteroids
R01AC01 - Cromoglicic acid
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03B - Other drugs for obstructive airway diseases, inhalants
R03BC - Antiallergic agents, excl. corticosteroids
R03BC01 - Cromoglicic acid
S - Sensory organs
S01 - Ophthalmologicals
S01G - Decongestants and antiallergics
S01GX - Other antiallergics
S01GX01 - Cromoglicic acid

Mechanism of Action

Cromoglicate inhibits degranulation of mast cells, subsequently preventing the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), mediators of type I allergic reactions. Cromoglicate also may reduce the release of inflammatory leukotrienes. Cromoglicate may act by inhibiting calcium influx.
One important action of cromolyn is believed to be the inhibition of pulmonary mast cell degranulation in response to a variety of stimuli, including the interaction between cell-bound IgE and specific antigen. ... The release of histamine and other granular contents, as well as the production of leukotrienes, can be shown to be markedly reduced in vitro by cromolyn. However, its efficacy and potency are highly dependent on the source of the mast cells.
... Attention has been focused on the ability of cromolyn to reverse various functional changes in leukocytes obtained from the blood of asthmatic subjects undergoing allergen challenge, such as increased expression of membrane-bound receptors.
... Low concentrations (100 nM) of cromolyn can suppress completely the activation effects of chemoattractant peptides of human neutrophils, eosinophils, or monocytes.
The mechanisms of action of cromolyn remain relatively poorly defined. Most attention has been focused on the ability of cromolyn to reduce the accumulation of intracellular Ca +2 induced by antigen in sensitized mast cells. One biochemical correlate of the reduction of histamine release from mast cells by cromolyn is the enhanced phosphorylation of a 78,000-dalton protein. Unfortunately, these observations have been made using rather high concn of cromolyn (50 to 200 uM), and their relationship to therapeutic response has yet to be established.
For more Mechanism of Action (Complete) data for CROMOLYN (6 total), please visit the HSDB record page.

Other CAS

16110-51-3

Absorption Distribution and Excretion

1%
MOST OF ABSORBED DRUG IS EXCRETED UNCHANGED BY LIVER & KIDNEYS WITHIN A FEW DAYS & NONE APPEARS TO UNDERGO METABOLIC DEGRADATION. THE UNABSORBED PORTION (APPROX 80%) IS RECOVERABLE FROM FECES. FOLLOWING INHALATION, MAX PLASMA LEVEL...REACHED WITHIN SEVERAL MIN, & PLASMA T1/2 IS ONE TO ONE-HALF HOURS. /CROMOLYN DISODIUM/
THE AMT OF CROMOLYN...ABSORBED INTO BLOODSTREAM FOLLOWING INHALATION OF A DOSE OF 20 MG DOES NOT APPEAR TO EXERT ANY GENERALIZED PHARMACOLOGIC EFFECTS. /CROMOLYN DISODIUM/
THE SMALL AMT OF CROMOLYN THAT IS ABSORBED IS EXCRETED UNCHANGED BY LIVER & KIDNEYS... APPROX 10% OF A 20% MG DOSE...MAY REMAIN IN INHALER AFTER PATIENTS /USE/ &...APPROX 8% OF DOSE IS ABSORBED INTO BLOODSTREAM (PRIMARILY BY LUNG BUT ALSO BY GI TRACT). /CROMOLYN DISODIUM/
FATE OF CROMOLYN WAS EXAMINED IN 12 ASTHMATIC PATIENTS. MAX PLASMA CONCN (MEAN 9.2 NG/ML OBTAINED WITHIN 15 MIN OF INHALING 20 MG). ABSORPTION FROM LUNG IS RAPID, MOST OF INHALED DOSE IS SWALLOWED.
For more Absorption, Distribution and Excretion (Complete) data for CROMOLYN (10 total), please visit the HSDB record page.

Metabolism Metabolites

NO METABOLITES WERE DETECTED IN MAN & IN NINE MAMMALIAN SPECIES AFTER ORAL & IV ADMIN. /CROMOLYN DISODIUM/

Wikipedia

Cromoglicic_acid
Acenaphthoquinone

Drug Warnings

ANAPHYLAXIS, VASCULITIS, OR OTHER SERIOUS ADVERSE EFFECTS HAVE NOT BEEN REPORTED IN MAN. URTICARIA & MACULOPAPULAR RASHES HAVE OCCURRED RARELY BUT HAVE CLEARED WHEN DRUG WAS WITHDRAWN. EOSINOPHILIC PNEUMONIA HAS BEEN ASSOCIATED WITH /INHALATION/ ADMIN OF CROMOLYN IN TWO PATIENTS. /DISODIUM/
DESCRIBED IS A 42 YR OLD MALE PATIENTS WHO DEVELOPED SEVERE BRONCHOCONSTRICTION AFTER INHALING SODIUM CROMOGLYCATE (CROMOLYN).
A STUDY OF THE FREQUENCY OF ADVERSE REACTIONS (DERMATITIS, MYOSITIS, GASTROENTERITIS) TO CROMOLYN SODIUM, 0.5%, IN 375 ASTHMATIC PATIENTS, IS PRESENTED. THE FREQUENCY RATES WERE FOUND TO BE 2%; REACTIONS WERE NONLIFE THREATENING & COMPLETELY REVERSIBLE.
SEVERE NASAL CONGESTION DEVELOPED IN 13 YR OLD ASTHMATIC PATIENTS AFTER 4 WK OF THERAPY WITH CROMOLYN & DISAPPEARED WITHIN 24 HR OF DISCONTINUANCE OF THERAPY. REACTION OCCURRED AGAIN WHEN REINITIATION OF CROMOLYN WAS ATTEMPTED 3 DAYS & 3 WEEKS AFTER FIRST ATTACK.
For more Drug Warnings (Complete) data for CROMOLYN (25 total), please visit the HSDB record page.

Biological Half Life

1.3 hours
FATE OF CROMOLYN WAS EXAMINED IN 12 ASTHMATIC PATIENTS. AVG PLASMA T/2 WAS 81 MIN.

Use Classification

Pharmaceuticals

Methods of Manufacturing

2,6-DIHYDROXYACETOPHENONE /REACTS/ WITH EPICHLOROHYDRIN IN PRESENCE OF BASIC CATALYST TO YIELD... 2'2'''-((2-HYDROXYTRIMETHYLENE)DIOXY)BIS(6'-HYDROXYACETOPHENONE). REACTION WITH DIETHYL OXALATE EFFECTS DEHYDRATION & DEETHANOLATION OF EACH HYDROXYACETOPHENONE PORTION.../ETHYL ESTERS ARE/...SAPONIFIED WITH NAOH. /2NA/
2,6-Dihydroxyacetaphenone + epichlorohydrin + diethyl oxalate (epoxidation/ether formation/condensation/saponification)

General Manufacturing Information

US PATENT 3,419,578. /CROMOLYN DISODIUM/
Available commercially as the disodium salt.

Storage Conditions

Oral cromolyn sodium capsules should be stored in tight containers at 15 to 30 °C. Capsules containing cromolyn sodium powder for oral inhalation should be stored at room temperature in tight, light-resistant containers; exposure to excessive moisture and to temperatures greater than 40 °C should be avoided. ... Cromolyn sodium aerosol for oral inhalation should be stored at 2 to 30 °C. /Cromolyn sodium/

Interactions

Studies demonstrating a lack of ion pair formation between sodium cromoglycate (cromolyn sodium) and alkylbenzdimethylamonium ions in rat intestine are briefly discussed. /Cromolyn sodium/
An analysis of the absorption and desorption isotherms for sodium cromoglycate (cromolyn sodium) and cromolyn sodium lactose moisture uptake is presented. Up to 15% moisture content had no effect on the tensile and shear properties of cromolyn sodium, due to adsorption into the interior of cromolyn sodium, leaving little absorbed moisture on the surface of the particles.
The mechanism of action of the mast cell stabilizers sodium cromoglycate and FPL-52694 as protective agents against ethanol induced gastric mucosal damage was investigated in the rat. Using an ex vivo gastric chamber model, various concn (l0-80 mg/ml) of the two agents were applied to the gastric mucosa prior to exposure to 40% ethanol. Both agents significantly reduced ethanol induced damage in a dose dependent manner. When given orally (80 mg/kg) both agents significantly reduced gastric damage induced by subsequent oral administration of absolute ethanol. Pretreatment with indomethacin did not significantly affect the protection afforded by FPL-52694, but did cause a partial reversal of the protective effect of sodium cromoglycate. Changes in gastric leukotriene C4 synthesis did not correlate with the protective effects of the two agents. Both mucosal and connective tissue mast cell numbers were significantly reduced following oral ethanol administration. In the groups pretreated with FPL-52694 or sodium cromoglycate, mucosal mast cell numbers were not significantly different from those in rats not treated with ethanol. Furthermore, the connective tissue mast cell numbers were significantly lower than in ethanol treated control rats, despite a greater than 95% reduction of ethanol induced hemorrhagic damage. These results therefore suggest that stimulation of gastric prostaglandin synthesis is not important in the mechanism of action of FPL-52694, and neither agent appears to reduce damage through a mechanism related to effects on gastric leukotriene C4 synthesis. The present studies further suggest that the protection afforded by pretreatment with sodium cromoglycate or FPL-52694 may be unrelated to effects of these agents on the connective tissue mast cell population in the stomach. /Sodium cromoglycate/
The effect of histamine on the absorption and clearance of inhaled cromolyn sodium (sodium cromoglycate) was examined in 7 mildly asthmatic patients with hyperresponsive airways and 8 normal subjects who inhaled either placebo or histamine followed by cromolyn. In the asthmatic group histamine inhalation led to a mean 24% reduction in the forced expiratory volume in 1 second but had no effect on the normal subjects. When compared with the inhaled placebo, histamine incr the initial pulmonary absorption of cromolyn without influencing the total amount of drug absorbed in both asthmatics and normals. These observations suggest that the pharmacokinetics of the inhaled drug may be altered significantly by inflammatory mediators present at the site of drug absorption from the airways. /Cromolyn sodium/
For more Interactions (Complete) data for CROMOLYN (9 total), please visit the HSDB record page.

Stability Shelf Life

VERY STABLE WITH NO DEGRADATION UNDER NORMAL STORAGE CONDITIONS EXCEPT FOR MOISTURE GAIN /DISODIUM/

Dates

Last modified: 08-15-2023

Evaluation of Fluorinated Cromolyn Derivatives as Potential Therapeutics for Alzheimer's Disease

Timothy M Shoup, Ana Griciuc, Marc D Normandin, Luisa Quinti, Lindsay V Walsh, Maeva Dhaynaut, Sung-Hyun Moon, Nicolas J Guehl, Pedro Brugarolas, David R Elmaleh, Georges El Fakhri, Rudolph E Tanzi
PMID: 33579853   DOI: 10.3233/JAD-201419

Abstract

Cromolyn is an anti-neuroinflammatory modulator with a multifactorial mechanism of action that has been shown to inhibit amyloid-β (Aβ) aggregation and enhance microglial uptake and clearance of Aβ.
We report the effects of fluoro-cromolyn derivatives on microglial cell toxicity and microglial clearance of Aβ42.
Microglial cell toxicity for cromolyn derivatives were determined in naive BV2 microglial cells. Microglial clearance assays were performed with Aβ42 in naive BV2 microglial cell line and single cell clone BV2 line expressing CD33WT. PET imaging was performed for three F-18 analogs in a rhesus macaque.
All compounds but derivative 8 exhibited low microglial cell toxicity. Cromolyn 1 and derivatives 2, 4, and 7 displayed an increased uptake on Aβ42 in naïve BV2 microglial cells. Derivative 4 increased Aβ42 uptake in a dose-dependent manner and at 75μM resulted in a one-fold increase in Aβ42 uptake in BV2-CD33WT. PET imaging for three [18F]cromolyn analogs revealed the order of brain tracer penetration to be 4a > 10 > 2a. Tracer 4a exhibited enhanced uptake in areas of high perfusion (putamen, grey matter, and cerebellum) and lower signal in areas of lower perfusion (caudate, thalamus, and white matter).
Substantial uptake of Aβ42 in both naïve BV2 and BV2-CD33WT cells observed with 4 indicate conversion of microglial cells from a pro-inflammatory to an activation state favoring Aβ phagocytosis/clearance. These findings suggest that a fluoro-cromolyn analog could reduce fibril-prone Aβ42in vivo and thereby serve as a therapeutic for the treatment and prevention of AD.


Mast Cell Degranulation Increases Mouse Mast Cell Protease 4-Dependent Vasopressor Responses to Big Endothelin-1 But Not Angiotensin I

Laurence Vincent, Catherine Lapointe, Modou Lo, Hugo Gagnon, Gunnar Pejler, Shinji Takai, Robert Day, Pedro D'Orléans-Juste
PMID: 33154104   DOI: 10.1124/jpet.120.000325

Abstract

Mouse mast cell protease 4 (mMCP-4), the murine functional analog to the human chymase, is a serine protease synthesized and stored in mast cell secretory granules. Our previous studies reported physiologic and pathologic roles for mMCP-4 in the maturation and synthesis of the vasoactive peptide endothelin-1 (ET-1) from its precursor, big ET-1. The aim of this study was to investigate the impact of mast cell degranulation or stabilization on mMCP-4-dependent pressor responses after the administration of big ET-1 or angiotensin I (Ang I). In anesthetized mice, mast cell degranulation induced by compound 48/80 (C48/80) or stabilization by cromolyn enhanced or repressed, respectively, the dose-dependent vasopressor responses to big ET-1 in wild-type (WT) mice but not in mMCP-4 knockout mice in a chymase inhibitor (TY-51469)-sensitive fashion. In addition, mMCP-4-dependent hydrolysis of the fluorogenic substrate Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin was depleted or enhanced in peritoneal mast cells isolated from mice pretreated with C48/80 or cromolyn, respectively. Furthermore, C48/80 or cromolyn markedly increased or abolished, respectively, ET-1 (1-31) conversion from exogenous big ET-1 in WT mice peritoneal fluid-isolated mast cells, in vitro
Finally, the vasopressor responses to Ang I were unaffected by mast cell activation or stabilization, whereas those induced by the angiotensin-converting enzyme-resistant Ang I analog, [Pro
, D-Ala
] Ang I, were potentiated by C48/80. Altogether, the present study shows that mast cell activation enhances the mMCP-4-dependent vasoactive properties of big ET-1 but not Ang I in the mouse model. SIGNIFICANCE STATEMENT: The current work demonstrates a significant role for mast cell stability in the cardiovascular pharmacology of big endothelin-1 but not angiotensin I in the murine systemic circulation.


Development of Advanced Chemometric-Assisted Spectrophotometric Methods for the Determination of Cromolyn Sodium and Its Alkaline Degradation Products

Noha M El Zahar, Mariam M Tadros, Bassam M Ayoub
PMID: 33339114   DOI: 10.3390/molecules25245953

Abstract

Advanced and sensitive spectrophotometric and chemometric analytical methods were successfully established for the stability-indicating assay of cromolyn sodium (CS) and its alkaline degradation products (Deg1 and Deg2). Spectrophotometric mean centering ratio spectra method (MCR) and chemometric methods, including principal component regression (PCR) and partial least square (PLS-2) methods, were applied. Peak amplitudes after MCR at 367.8 nm, 373.8 nm and 310.6 nm were used within linear concentration ranges of 2-40 µg mL
, 5-40 µg mL
and 10-100 µg mL
for CS, Deg1 and Deg2, respectively. For PCR and PLS-2 models, a calibration set of eighteen mixtures and a validation set of seven mixtures were built for the simultaneous determination of CS, Deg1 and Deg2 in the ranges of 5-13 µg mL
, 8-16 µg mL
, and 10-30 µg mL
, respectively. The authors emphasize the importance of a stability-indicating strategy for the investigation of pharmaceutical products.


From Combinations to Single-Molecule Polypharmacology-Cromolyn-Ibuprofen Conjugates for Alzheimer's Disease

Claudia Albertini, Marina Naldi, Sabrina Petralla, Silvia Strocchi, Daniela Grifoni, Barbara Monti, Manuela Bartolini, Maria Laura Bolognesi
PMID: 33669839   DOI: 10.3390/molecules26041112

Abstract

Despite Alzheimer's disease (AD) incidence being projected to increase worldwide, the drugs currently on the market can only mitigate symptoms. Considering the failures of the classical paradigm "one target-one drug-one disease" in delivering effective medications for AD, polypharmacology appears to be a most viable therapeutic strategy. Polypharmacology can involve combinations of multiple drugs and/or single chemical entities modulating multiple targets. Taking inspiration from an ongoing clinical trial, this work aims to convert a promising cromolyn-ibuprofen drug combination into single-molecule "codrugs." Such codrugs should be able to similarly modulate neuroinflammatory and amyloid pathways, while showing peculiar pros and cons. By exploiting a linking strategy, we designed and synthesized a small set of cromolyn-ibuprofen conjugates (
-
). Preliminary plasma stability and neurotoxicity assays allowed us to select diamide
and ethanolamide
as promising compounds for further studies. We investigated their immunomodulatory profile in immortalized microglia cells, in vitro anti-aggregating activity towards Aβ
-amyloid self-aggregation, and their cellular neuroprotective effect against Aβ
-induced neurotoxicity. The fact that
effectively reduced Aβ-induced neuronal death, prompted its investigation into an in vivo model. Notably,
was demonstrated to significantly increase the longevity of Aβ
-expressing
and to improve fly locomotor performance.


Genetic Deficiency and Pharmacological Stabilization of Mast Cells Ameliorate Pressure Overload-Induced Maladaptive Right Ventricular Remodeling in Mice

Akylbek Sydykov, Himal Luitel, Argen Mamazhakypov, Malgorzata Wygrecka, Kabita Pradhan, Oleg Pak, Aleksandar Petrovic, Baktybek Kojonazarov, Norbert Weissmann, Werner Seeger, Friedrich Grimminger, Hossein Ardeschir Ghofrani, Djuro Kosanovic, Ralph Theo Schermuly
PMID: 33265921   DOI: 10.3390/ijms21239099

Abstract

Although the response of the right ventricle (RV) to the increased afterload is an important determinant of the patient outcome, very little is known about the underlying mechanisms. Mast cells have been implicated in the pathogenesis of left ventricular maladaptive remodeling and failure. However, the role of mast cells in RV remodeling remains unexplored. We subjected mast cell-deficient WBB6F1-KitW/W-v (Kit
/Kit
) mice and their mast cell-sufficient littermate controls (MC
) to pulmonary artery banding (PAB). PAB led to RV dilatation, extensive myocardial fibrosis, and RV dysfunction in MC
mice. In PAB Kit
/Kit
mice, RV remodeling was characterized by minimal RV chamber dilatation and preserved RV function. We further administered to C57Bl/6J mice either placebo or cromolyn treatment starting from day 1 or 7 days after PAB surgery to test whether mast cells stabilizing drugs can prevent or reverse maladaptive RV remodeling. Both preventive and therapeutic cromolyn applications significantly attenuated RV dilatation and improved RV function. Our study establishes a previously undescribed role of mast cells in pressure overload-induced adverse RV remodeling. Mast cells may thus represent an interesting target for the development of a new therapeutic approach directed specifically at the heart.


Eosinophilic colitis: an infrequent disease with difficult diagnose

Javier Páramo-Zunzunegui, Ignacio Ortega-Fernandez, Silvia Benito-Barbero, Laura Rubio-López
PMID: 32958551   DOI: 10.1136/bcr-2020-235804

Abstract

Eosinophilic colitis (EC) is a rare entity. It is part of eosinophilic gastroenteritis, a rare inflammatory disorder characterised by eosinophilic infiltration of tissues that can affect any segment of the digestive tract. The diagnosis is established by the presence of an increased eosinophilic infiltrate in the colon wall in symptomatic patients. There is no characteristic clinical picture of EC. It can be associated with abdominal pain, changes in bowel movements, diarrhoea and rectal bleeding. Biopsies are mandatory if EC is suspected and despite visualising a normal mucosa. Although there are no protocol guidelines in this regard, steroid treatment is the first option in controlling the disease. Increasing the knowledge of clinicians and pathologists of this disorder and the recording its real incidence and population impact, could improve the understanding and treatment of the disease.


Duodenal acidification induces gastric relaxation and alters epithelial barrier function by a mast cell independent mechanism

Hanne Vanheel, Maria Vicario, Dorien Beeckmans, Silvia Cocca, Lucas Wauters, Alison Accarie, Joran Toth, Hans-Reimer Rodewald, Gert De Hertogh, Gianluca Matteoli, Guy Boeckxstaens, Jan Tack, Ricard Farre, Tim Vanuytsel
PMID: 33060783   DOI: 10.1038/s41598-020-74491-1

Abstract

Duodenal hyperpermeability and low-grade inflammation in functional dyspepsia is potentially related to duodenal acid exposure. We aimed to evaluate in healthy volunteers the involvement of mast cell activation on the duodenogastric reflex and epithelial integrity during duodenal acidification. This study consisted of 2 parts: (1) Duodenal infusion of acid or saline during thirty minutes in a randomized, double-blind cross-over manner with measurement of intragastric pressure (IGP) using high resolution manometry and collection of duodenal biopsies to measure epithelial barrier function and the expression of cell-to-cell adhesion proteins. Mast cells and eosinophils were counted and activation and degranulation status were assessed. (2) Oral treatment with placebo or mast cell stabilizer disodiumcromoglycate (DSCG) prior to duodenal perfusion with acid, followed by the procedures described above. Compared with saline, acidification resulted in lower IGP (P < 0.01), increased duodenal permeability (P < 0.01) and lower protein expression of claudin-3 (P < 0.001). Protein expression of tryptase (P < 0.001) was increased after acid perfusion. Nevertheless, an ultrastructural examination did not reveal degranulation of mast cells. DSCG did not modify the drop in IGP and barrier dysfunction induced by acid. Duodenal acidification activates an inhibitory duodenogastric motor reflex and, impairs epithelial integrity in healthy volunteers. However, these acid mediated effects occur independently from mast cell activation.


Reply to "Nasal cromolyn in the treatment of rhinitis"

Gayatri B Patel, Anju T Peters
PMID: 32888541   DOI: 10.1016/j.jaip.2020.06.014

Abstract




Mast Cell Promotes the Development of Intracranial Aneurysm Rupture

Hajime Furukawa, Kosuke Wada, Yoshiteru Tada, Atsushi Kuwabara, Hiroki Sato, Jinglu Ai, Michael T Lawton, Tomoki Hashimoto
PMID: 33019897   DOI: 10.1161/STROKEAHA.120.030834

Abstract

Inflammation has emerged as a key component of the pathophysiology of intracranial aneurysms. Mast cells have been detected in human intracranial aneurysm tissues, and their presence was associated with intramural microhemorrhage and wall degeneration. We hypothesized that mast cells play a critical role in the development of aneurysmal rupture, and that mast cells can be used as a therapeutic target for the prevention of aneurysm rupture.
Intracranial aneurysms were induced in adult mice using a combination of induced systemic hypertension and a single injection of elastase into the cerebrospinal fluid. Aneurysm formation and rupture were assessed over 3 weeks. Roles of mast cells were assessed using a mast cell stabilizer (cromolyn), a mast cell activator (C48/80), and mice that are genetically lacking mature mast cells (Kit
mice).
Pharmacological stabilization of mast cells with cromolyn markedly decreased the rupture rate of aneurysms (80% versus 19%, n=10 versus n =16) without affecting the aneurysm formation. The activation of mast cells with C48/80 significantly increased the rupture rate of aneurysms (25% versus 100%, n=4 versus n=5) without affecting the overall rate of aneurysm formation. Furthermore, the genetic deficiency of mast cells significantly prevented aneurysm rupture (80% versus 25%, n=10 versus n=8, wild-type versus Kit
mice).
These results suggest that mast cells play a key role in promoting aneurysm rupture but not formation. Stabilizers of mast cells may have a potential therapeutic value in preventing intracranial aneurysm rupture in patients.


Explore Compound Types